Triphenyl phosphorotriselenoite
Description
Triphenyl phosphate (TPP) is an organophosphate ester commonly employed as a plasticizer, flame retardant, and lubricant additive. Its chemical structure consists of a central phosphorus atom bonded to three phenyl groups and an oxygen atom. TPP’s applications span consumer products, including nail polishes, electronics, and furniture, due to its ability to enhance flexibility and reduce flammability .
Recent regulatory scrutiny has focused on TPP’s environmental and health impacts.
Properties
CAS No. |
58558-73-9 |
|---|---|
Molecular Formula |
C18H15PSe3 |
Molecular Weight |
499.2 g/mol |
IUPAC Name |
tris(phenylselanyl)phosphane |
InChI |
InChI=1S/C18H15PSe3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H |
InChI Key |
WIUTWOPSEJFKCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]P([Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl phosphorotriselenoite can be synthesized through the reaction of triphenylphosphine with elemental selenium. The reaction typically involves heating triphenylphosphine with selenium in an inert atmosphere to prevent oxidation. The reaction proceeds as follows:
P(C6H5)3+3Se→P(C6H5)3Se3
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and inert atmosphere, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Triphenyl phosphorotriselenoite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide and selenium dioxide.
Reduction: It can be reduced back to triphenylphosphine and elemental selenium.
Substitution: It can participate in substitution reactions where the selenium atoms are replaced by other chalcogens or halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide and selenium dioxide.
Reduction: Triphenylphosphine and elemental selenium.
Substitution: Triphenylphosphine derivatives with different chalcogens or halogens.
Scientific Research Applications
Triphenyl phosphorotriselenoite has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in selenium-based drugs.
Industry: It is used in the synthesis of other organophosphorus compounds and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which triphenyl phosphorotriselenoite exerts its effects involves the interaction of the phosphorus and selenium atoms with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. The selenium atoms can also participate in redox reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Endocrine Activity and Bioaccumulation
- TPP vs. Other Organophosphates: TPP exhibits "High" endocrine activity in vitro and in vivo, as noted by the US EPA (2014a) and subsequent hazard assessments . Bioaccumulation Potential: TPP scores lower in bioaccumulation compared to highly lipophilic analogs like Trioctyl phosphate, but its persistence in aquatic environments remains a concern .
2.2. Genotoxicity and Regulatory Status
- TPP vs. Regulatory agencies like the EU have restricted TPP in certain applications, whereas compounds like Triethyl phosphate remain less regulated due to favorable toxicity profiles.
2.3. Flame Retardancy Efficacy
- Efficiency in Polymer Matrices:
TPP’s flame-retardant efficacy is comparable to Triphenyl phosphite but inferior to halogenated alternatives (e.g., Decabromodiphenyl ether). However, TPP’s lower environmental persistence makes it a preferred choice in eco-conscious formulations .
Critical Research Findings
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